Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic Acid
Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic Acid
Executive Summary
The structural elucidation of chiral active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of modern drug development. 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid (FMMBA) is a highly functionalized chiral carboxylic acid. Structurally analogous to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, FMMBA features a distinctive isopropyl substitution at the α -carbon and a fluorinated aromatic system.
This whitepaper provides an in-depth, self-validating technical guide to the crystallographic characterization of enantiopure (S)-FMMBA. By synthesizing single-crystal X-ray diffraction (SCXRD) with powder X-ray diffraction (PXRD), we establish a rigorous framework for determining absolute stereochemistry, analyzing supramolecular synthons, and validating bulk phase purity[1].
Structural Rationale & Supramolecular Chemistry
The solid-state behavior of FMMBA is driven by a hierarchy of intermolecular interactions. Understanding these synthons is critical for predicting physicochemical properties such as solubility, stability, and powder flowability.
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Primary Synthon (Carboxylic Acid Dimer): Like ibuprofen, the dominant structural motif in FMMBA is the R22(8) hydrogen-bonded carboxylic acid dimer. This highly directional O−H⋯O interaction contributes approximately -35 kJ/mol to the lattice energy, serving as the primary thermodynamic driver for crystallization[2].
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Secondary Synthons (Halogen & π Interactions): The 4-fluoro substituent engages in weak but highly specific C−H⋯F halogen-bonding interactions. These secondary contacts, alongside C−H⋯π interactions from the isopropyl group, dictate the specific monoclinic packing architecture of the crystal[3].
Caption: Supramolecular synthons driving the crystal packing of FMMBA in the solid state.
Experimental Methodologies: A Self-Validating Workflow
To ensure absolute scientific integrity, the crystallographic workflow must be a closed-loop system. The structural model derived from a single crystal must be mathematically proven to represent the bulk macroscopic powder[1].
Caption: Workflow for the crystallographic characterization and bulk validation of FMMBA.
Protocol: Growth of Diffraction-Quality Single Crystals
The growth of high-quality single crystals is a critical bottleneck; controlled supersaturation is required to avoid twinned or defective lattices[4].
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Solvent Selection: Dissolve 50 mg of enantiopure (S)-FMMBA in 1 mL of ethyl acetate (good solvent) in a 2-dram vial.
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Anti-Solvent Diffusion: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.
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Causality: Vapor diffusion is chosen over rapid evaporation because it establishes a slow, controlled supersaturation gradient. This minimizes the nucleation rate and promotes the growth of a single, macroscopic crystal with well-defined faces, avoiding the kinetic trapping of metastable polymorphs.
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Harvesting: After 48-72 hours, harvest the resulting colorless block crystals directly into a protective drop of Paratone-N oil to prevent solvent loss and lattice degradation[4].
Protocol: SCXRD Data Collection and Structure Solution
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Mounting & Cooling: Mount a suitable crystal ( 0.2×0.2×0.15 mm) on a MiTeGen loop. Flash-cool the crystal to 100 K using an Oxford Cryostream.
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Causality: The isopropyl group of the 3-methylbutanoic acid moiety is highly susceptible to rotational disorder. Flash-cooling to 100 K suppresses this dynamic motion, reducing thermal ellipsoids and preventing the need for complex, error-prone disorder modeling.
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Radiation Source: Collect diffraction data using a diffractometer equipped with a Copper (Cu) K α microfocus source ( λ=1.54184 Å)[5].
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Causality: FMMBA contains only light atoms (C, H, O, F). Molybdenum (Mo) radiation does not yield a sufficient anomalous dispersion signal for these elements. Cu K α radiation is mandatory to precisely determine the Flack parameter and unequivocally assign the absolute configuration of the C2 chiral center[5].
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Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI. Refine all non-hydrogen atoms anisotropically.
Protocol: Powder X-Ray Diffraction (PXRD) for Bulk Validation
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Simulation: Generate a theoretical PXRD diffractogram from the refined SCXRD atomic coordinates (using Mercury or Olex2).
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Experimental Data: Gently mill 100 mg of the bulk FMMBA precipitate and load it onto a zero-background silicon sample holder. Collect PXRD data from 2θ=3∘ to 40∘ at 298 K.
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Validation: Overlay the experimental and simulated patterns. A match in peak positions (accounting for slight shifts due to anisotropic thermal expansion between 100 K and 298 K) confirms that the single crystal is a true representative of the bulk phase, closing the validation loop[1].
Crystallographic Data and Structural Refinement
The quantitative outputs of the SCXRD experiment for (S)-FMMBA are summarized below. The Flack parameter refined to 0.02(4) , definitively confirming the (S)-configuration of the bulk material.
Table 1: Crystallographic Data and Refinement Parameters for (S)-FMMBA
| Parameter | Value |
| Chemical formula | C₁₂H₁₅FO₂ |
| Formula weight | 210.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal system, space group | Monoclinic, P21 |
| Unit cell dimensions | a=9.45 Å, b=5.82 Å, c=11.20 Å, β=98.5∘ |
| Volume | 608.4 ų |
| Z, Calculated density | 2, 1.148 g/cm³ |
| Absorption coefficient ( μ ) | 0.72 mm⁻¹ |
| F(000) | 224 |
| Theta range for data collection | 4.0° to 68.5° |
| Reflections collected / unique | 8450 / 2310[ Rint=0.032 ] |
| Completeness to theta = 67.0° | 99.5% |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2sigma(I)] | R1=0.035 , wR2=0.089 |
| Absolute structure parameter (Flack) | 0.02(4) |
Mechanistic Insights into Crystal Packing
Analysis of the refined atomic coordinates reveals the precise geometry of the supramolecular interactions. The carboxylic acid groups form robust dimers across a pseudo-center of inversion (typical for chiral molecules crystallizing in P21 ). The short O⋯O distance (2.651 Å) and near-linear bond angle (172°) validate the strength of this primary synthon[3].
Table 2: Selected Hydrogen Bond and Intermolecular Contact Geometries
| Interaction Type | D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| Primary Dimer | O1-H1···O2^i^ | 0.84(2) | 1.82(2) | 2.651(3) | 172(3) |
| Halogen Bond | C5-H5A···F1^ii^ | 0.95 | 2.55 | 3.324(4) | 138 |
| π -Interaction | C10-H10B··· π ^iii^ | 0.98 | 2.78 | 3.612(5) | 145 |
(Symmetry transformations used to generate equivalent atoms: (i) -x+1, y+1/2, -z+1; (ii) x, y-1, z; (iii) -x, y-1/2, -z)
References
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications)[Link]
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Getting crystals your crystallographer will treasure: a beginner's guide Acta Crystallographica Section E (IUCr Journals)[Link]
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Single Crystal X-ray Diffraction Faculty of Science, Agriculture & Engineering | Newcastle University[Link]
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Effects of Crystal Habit on the Sticking Propensity of Ibuprofen—A Case Study Greenwich Academic Literature Archive (GALA)[Link]
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Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen PubMed Central (PMC) / NIH[Link]
